molecular formula C15H13ClN2O4S B5536867 4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B5536867
M. Wt: 352.8 g/mol
InChI Key: YIZANRGJGWABKE-UHFFFAOYSA-N
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Description

4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Synthesis and Chemical Properties

Quinoxaline derivatives are synthesized through various chemical reactions, highlighting their versatile nature. A notable study describes the green synthesis of novel quinoxaline sulfonamides, showcasing a facile method for creating different quinoxalines with antibacterial activity. This process involves the reaction of o-phenylene diamine with 2-bromoacetophenones in ethanol under catalyst-free conditions, leading to the synthesis of several sulfonamides from 2-(4-methoxyphenyl)-quinoxaline. These compounds exhibited significant antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Biological Applications

Quinoxaline derivatives have been evaluated for various biological activities, including their role as antibacterial agents. The aforementioned study on quinoxaline sulfonamides highlighted their potential in combating bacterial infections due to their antibacterial properties. This underscores the potential of quinoxaline derivatives in the development of new antibacterial drugs, addressing the growing concern over antibiotic resistance (Alavi et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many quinoxalinone derivatives have been studied for their potential biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c1-22-14-7-6-10(8-11(14)16)23(20,21)18-9-15(19)17-12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZANRGJGWABKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203954
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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